Bicyclo[3.2.2]nona-3,6-dien-2-one
Description
Bicyclo[3.2.2]nona-3,6-dien-2-one is a bicyclic ketone characterized by a rigid bicyclo[3.2.2]nonane framework with conjugated double bonds at positions 3 and 6 and a ketone group at position 2. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cycloaddition reactions and natural product synthesis. Its synthesis often involves catalytic cycloadditions of tropones with dienophiles like 1,1-diethoxyethene, as demonstrated in studies using B(C6F5)3 catalysts to form [4 + 2] cycloadducts .
Properties
CAS No. |
31517-33-6 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
bicyclo[3.2.2]nona-3,6-dien-2-one |
InChI |
InChI=1S/C9H10O/c10-9-6-3-7-1-4-8(9)5-2-7/h1,3-4,6-8H,2,5H2 |
InChI Key |
NADROADAYNFLIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nona-3,6-dien-2-one can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts.
Another synthetic route involves the reaction of Mannich base hydrochlorides with ethyl acetoacetate, followed by aldol condensation . This method is advantageous due to its operational simplicity and the ability to build a complex carbon skeleton in a minimal number of steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can act as a dienophile in Diels-Alder reactions with several dienes, leading to the formation of endo-cis adducts.
Pinacol Rearrangement: The compound can undergo pinacol-type rearrangement to form homobarrelenones when treated with p-toluenesulfonic acid in boiling benzene.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include dienes such as cyclopentadiene, and the reactions are typically carried out under high-pressure conditions.
Pinacol Rearrangement:
p-Toluenesulfonic acid and boiling benzene are used as reagents and solvents, respectively.Major Products
Scientific Research Applications
Synthesis and Preparation
- Electrocyclic Preparation Goldstein and Odell isolated bicyclo[3.2.2]nona-3,6,8-trien-2-one in a 4% yield by treating cyclohepta-2,4,6-trienylacetyl chloride with triethylamine, which gives the corresponding ketene. The ketene then rearranges to bicyclo[3.2.2]nona-3,6,8-trien-2-one via a norcaradien-7-yl ketene intermediate .
- Other methods Schaefer studied the preparation of bicyclo[3.2.2]nonan-6-one, which can be reduced using Wolff-Kishner reduction to yield bicyclo[3.2.2]nonane .
Reactions and Transformations
- Rearrangement: Exo-bicyclo[3.2.2]non-6-en-2-ol undergoes an unexpected rearrangement to bicyclo[3.2.2]non-6-en-1-ol under specific reaction conditions .
- Carbanion Formation: Bicyclo[3.2.2]nona-2,6-dienyl carbanions have been prepared and studied for their basicity and laticyclic stabilization .
- Metallation: Metallation experiments have been performed on bicyclo[3.2.2]nona-2,6,8-triene, leading to the creation of main-group metal derivatives and their conversion into barbaralyl derivatives .
Potential Applications
- Drug Discovery: Secondary metabolites, including those from the genus Penicillium, have shown potential as cytotoxic agents against human cancers, suggesting possible applications in anticancer drug development .
- Material Science: The ability to create metal derivatives of bicyclo[3.2.2]nona-2,6,8-triene suggests uses in creating new materials with unique electronic and structural properties .
- Synthetic Building Block: The compound can serve as a building block in synthesizing more complex molecules, including pharmaceuticals and other specialty chemicals .
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nona-3,6-dien-2-one involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction. The compound’s unique structure allows it to act as a dienophile, facilitating the formation of complex adducts through cycloaddition reactions . Additionally, its ketone functional group can undergo various transformations, including rearrangements and reductions, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
Bicyclo[3.2.2]nona-2,6-diene
- Structure : Similar bicyclic framework but lacks the ketone group.
- Molecular Formula : C9H12 (vs. C9H10O for the ketone variant).
- Properties : Lower polarity and molecular weight (120.19 g/mol) compared to the ketone (134.18 g/mol), resulting in distinct boiling points and solubility profiles .
9-Dithiolanobicyclo[3.2.2]nona-3,6-dien-2-one
- Structure : Features a dithiolane ring fused to the bicyclic system.
- Synthesis: Produced via copper hydride-promoted reduction of conjugated enones, yielding an orange oil (59% yield) .
- Reactivity : The dithiolane group enhances sulfur-based reactivity, enabling ring-opening reactions or participation in redox processes .
1-Chloro-bicyclo[3.2.2]nona-3,6-dien-2-one
- Structure : Chlorine substituent at position 1.
2-Oxobicyclo[3.2.2]nona-3,6-dien-3-yl-benzoate
- Structure : Benzoyloxy ester at position 3.
- Synthesis : Derived via esterification; molecular weight 254.28 g/mol.
- Reactivity : The ester group introduces hydrolytic sensitivity compared to the parent ketone .
Physical and Spectral Data
| Property | This compound | Bicyclo[3.2.2]nona-2,6-diene |
|---|---|---|
| Molecular Formula | C9H10O | C9H12 |
| Molecular Weight (g/mol) | 134.18 | 120.19 |
| Key Functional Group | Ketone | Hydrocarbon |
| Boiling Point | Not reported | Not reported |
| Spectral Data | IR: ~1700 cm⁻¹ (C=O stretch) | IR: Absence of C=O stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
